molecular formula C16H11NOS B14243602 Methanone, phenyl(3-phenyl-5-isothiazolyl)- CAS No. 188483-20-7

Methanone, phenyl(3-phenyl-5-isothiazolyl)-

Cat. No.: B14243602
CAS No.: 188483-20-7
M. Wt: 265.3 g/mol
InChI Key: OWBWRABEQIVFCO-UHFFFAOYSA-N
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Description

Methanone, phenyl(3-phenyl-5-isothiazolyl)- is a chemical compound with the molecular formula C16H11NOS This compound features a methanone group bonded to a phenyl ring and a 3-phenyl-5-isothiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl(3-phenyl-5-isothiazolyl)- typically involves the reaction of 3-phenyl-5-isothiazolyl derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for Methanone, phenyl(3-phenyl-5-isothiazolyl)- are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(3-phenyl-5-isothiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methanone, phenyl(3-phenyl-5-isothiazolyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, phenyl(3-phenyl-5-isothiazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the isothiazolyl group.

    Phenyl isothiazole derivatives: Share the isothiazolyl group but differ in the attached functional groups.

Uniqueness

Methanone, phenyl(3-phenyl-5-isothiazolyl)- is unique due to the presence of both the methanone and isothiazolyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

188483-20-7

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

phenyl-(3-phenyl-1,2-thiazol-5-yl)methanone

InChI

InChI=1S/C16H11NOS/c18-16(13-9-5-2-6-10-13)15-11-14(17-19-15)12-7-3-1-4-8-12/h1-11H

InChI Key

OWBWRABEQIVFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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